molecular formula C17H14N2O3S2 B2525479 5-cyclopropyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)isoxazole-3-carboxamide CAS No. 1421513-55-4

5-cyclopropyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)isoxazole-3-carboxamide

Cat. No.: B2525479
CAS No.: 1421513-55-4
M. Wt: 358.43
InChI Key: OMTCECQIHAUMCL-UHFFFAOYSA-N
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Description

5-cyclopropyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C17H14N2O3S2 and its molecular weight is 358.43. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

5-cyclopropyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)isoxazole-3-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the thiophene moiety in the compound is known to exhibit interactions with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . Additionally, the isoxazole ring can interact with proteins involved in signal transduction pathways, potentially modulating their activity . These interactions highlight the compound’s potential as a modulator of biochemical pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of kinases involved in cell proliferation and apoptosis . Furthermore, the compound can alter gene expression profiles related to inflammatory responses and oxidative stress . These cellular effects underscore its potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, the compound can activate transcription factors involved in stress responses, leading to changes in gene expression . These molecular interactions provide insights into its mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Prolonged exposure can lead to gradual degradation, affecting its efficacy . These temporal effects are essential for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette transporters . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation . These transport and distribution mechanisms are vital for understanding its bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, it can be targeted to specific organelles, such as the mitochondria, through post-translational modifications . These localization patterns are essential for understanding its cellular effects and mechanism of action.

Properties

IUPAC Name

5-cyclopropyl-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S2/c20-16(14-2-1-7-23-14)15-6-5-11(24-15)9-18-17(21)12-8-13(22-19-12)10-3-4-10/h1-2,5-8,10H,3-4,9H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMTCECQIHAUMCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)NCC3=CC=C(S3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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